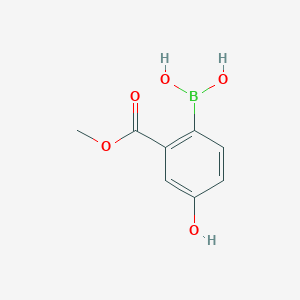
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds. The presence of both methoxycarbonyl and hydroxy groups on the phenyl ring makes it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-2-methoxycarbonylphenyl)boronic acid typically involves the reaction of 4-hydroxybenzoic acid with trimethyl borate in the presence of a base. The reaction proceeds through the formation of a boronate ester intermediate, which is then hydrolyzed to yield the desired boronic acid. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -12°C to room temperature
Reagents: Trimethyl borate, base (e.g., sodium hydroxide or potassium carbonate)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in the presence of aryl halides.
Major Products
Oxidation: Formation of 2-methoxycarbonyl-4-oxo-phenylboronic acid.
Reduction: Formation of 2-hydroxymethyl-4-hydroxy-phenylboronic acid.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (4-hydroxy-2-methoxycarbonylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
類似化合物との比較
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: Lacks the hydroxy group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Lacks the methoxycarbonyl group, which can limit its applications in Suzuki-Miyaura coupling.
Phenylboronic acid: The simplest boronic acid, used widely but lacks the functional groups that provide additional reactivity.
The uniqueness of this compound lies in its dual functional groups, which enhance its reactivity and versatility in various chemical reactions and applications.
特性
分子式 |
C8H9BO5 |
|---|---|
分子量 |
195.97 g/mol |
IUPAC名 |
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,10,12-13H,1H3 |
InChIキー |
XDLFXKFQRSEBBT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)O)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















